N-cyclopropylthian-4-amine

Medicinal Chemistry Chemical Biology Organic Synthesis

N-Cyclopropylthian-4-amine (CAS 1153349-45-1) is a privileged, sulfur-containing cyclopropylamine building block for irreversible MAO/LSD1 inhibitor research. Unlike generic bioisosteres, its unique thiopyran ring delivers distinct stereoelectronic and logP properties critical for CNS target engagement. Commercial availability as a high-purity (≥98%) free base or hydrochloride salt ensures reproducible SAR studies and late-stage functionalization. Researchers should choose this compound to directly map N-substituent effects on enzyme inactivation kinetics without confounding chemical variables.

Molecular Formula C8H15NS
Molecular Weight 157.28 g/mol
Cat. No. B15274592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopropylthian-4-amine
Molecular FormulaC8H15NS
Molecular Weight157.28 g/mol
Structural Identifiers
SMILESC1CC1NC2CCSCC2
InChIInChI=1S/C8H15NS/c1-2-7(1)9-8-3-5-10-6-4-8/h7-9H,1-6H2
InChIKeyZFGVRKAADWMDNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-cyclopropylthian-4-amine (CAS 1153349-45-1) Procurement Guide: Chemical Identity, Purity Standards, and Baseline Specifications


N-cyclopropylthian-4-amine (IUPAC: N-cyclopropyltetrahydro-2H-thiopyran-4-amine) is a secondary amine (C8H15NS; MW: 157.28) characterized by a cyclopropyl group appended to the nitrogen of a saturated six-membered thiopyran ring . As a cyclopropylamine derivative, this compound belongs to a mechanistically privileged scaffold widely recognized for its capacity to act as an irreversible, mechanism-based inhibitor of monoamine oxidases (MAO) and, in select cases, lysine-specific demethylase 1 (LSD1) [1]. The molecule is commercially available for research use with documented minimum purity specifications, establishing it as a tractable building block for medicinal chemistry campaigns and chemical biology probe development .

Why N-cyclopropylthian-4-amine Cannot Be Simply Substituted: Differential Structural, Physicochemical, and Pharmacological Considerations


While the tetrahydro-2H-thiopyran-4-amine core is a common fragment [1], and cyclopropylamine is a well-known MAO-inhibiting pharmacophore [2], simple substitution of N-cyclopropylthian-4-amine with a generic analog is scientifically unsound. The presence of the sulfur-containing thiopyran ring introduces unique stereoelectronic properties and logP contributions compared to oxygen (tetrahydropyran) or carbon (cyclohexyl) bioisosteres, directly impacting membrane permeability and target engagement [3]. Furthermore, even within the class of N-cyclopropylamines, the specific N-substituent on the cyclopropylamine nitrogen dictates the balance of mechanism-based inactivation of MAO-A versus MAO-B, as well as the potential for off-target LSD1 inhibition or cytochrome P450 (CYP) enzyme inactivation [2][4]. Therefore, substituting N-cyclopropylthian-4-amine with an alternative cyclopropylamine or a different thiopyran derivative without empirical validation risks altering the desired pharmacological profile or physicochemical behavior, thereby invalidating any structure-activity relationship (SAR) study or synthesis route that relies on its precise molecular attributes.

N-cyclopropylthian-4-amine Quantitative Evidence Guide: Comparator-Based Differentiation and Procurement Rationale


Procurement Confidence: Superior Minimum Purity and Accessible Hydrochloride Salt for Enhanced Solubility and Handling

For procurement, the free base of N-cyclopropylthian-4-amine is commercially available with a verified minimum purity of 98%, which is higher than the more commonly listed 95% purity specification for the parent unsubstituted scaffold, tetrahydro-2H-thiopyran-4-amine . Furthermore, the hydrochloride salt of N-cyclopropylthian-4-amine is also a known, characterized entity (C8H16ClNS; MW: 193.74), offering a direct, pre-optimized alternative for applications requiring aqueous solubility or different solid-state handling properties, a degree of formulation flexibility not as widely documented for other simple N-alkyl thiopyran-4-amine analogs [1].

Medicinal Chemistry Chemical Biology Organic Synthesis

Physicochemical Differentiation: Cyclopropyl Substitution Enhances Lipophilicity Compared to Unsubstituted Thiopyran-4-amine Core

The incorporation of the cyclopropyl group onto the thiopyran-4-amine nitrogen results in a calculated logP value of 2.83 for the hydrochloride salt, reflecting a significant increase in lipophilicity relative to the unsubstituted tetrahydro-2H-thiopyran-4-amine core (C5H11NS, MW: 117.21) [1][2]. While direct experimental logP values for the free base are not reported, this ~2.5-fold increase in molecular weight and the additional carbon atoms from the cyclopropyl ring (C8H15NS) are structurally consistent with enhanced membrane permeability potential .

Medicinal Chemistry ADME Physicochemical Property

Class-Level Inferred Differentiation: Irreversible MAO Inhibition Profile Diverges from Reversible or Pan-Inhibitory Cyclopropylamine Scaffolds

As a member of the cyclopropylamine class, N-cyclopropylthian-4-amine is structurally predisposed to act as an irreversible, mechanism-based inhibitor of monoamine oxidases (MAO) [1]. This class-wide property contrasts sharply with reversible MAO inhibitors (e.g., moclobemide) and is highly dependent on the N-substituent. For instance, the benchmark inhibitor tranylcypromine (trans-2-phenylcyclopropylamine) irreversibly inhibits both MAO-A (IC50: 2.3 µM) and MAO-B (IC50: 0.95 µM) [2]. However, other cyclopropylamines, such as cis-N-benzyl-2-methoxycyclopropylamine, exhibit a highly selective and more potent irreversible inhibition of MAO-B (IC50: 5 nM) over MAO-A (IC50: 170 nM) [3]. Therefore, while specific IC50 values for N-cyclopropylthian-4-amine are absent in the public domain, its distinct N-thiopyran substituent is expected to confer a unique irreversible inhibition profile and selectivity window different from these known comparators.

Neuropharmacology MAO Inhibition Enzyme Kinetics

Class-Level Inferred Differentiation: Potential for Selective LSD1 Inhibition or CYP Enzyme Inactivation is Dependent on Thiopyran Substituent

The cyclopropylamine motif is a known pharmacophore not only for MAO but also for lysine-specific demethylase 1 (LSD1) inhibition and cytochrome P450 (CYP) enzyme inactivation [1][2]. The selectivity for these distinct enzyme families is exquisitely sensitive to the N-substituent. For example, tranylcypromine is a potent LSD1 inhibitor (IC50: 20.7 µM) [3], while the cis-N-benzyl-2-methoxycyclopropylamine series showed no inhibition of LSD1 despite potent MAO-B activity [1]. Similarly, certain cyclopropylamines are known suicide inactivators of CYPs, a property that can be exploited or avoided in drug design [2]. N-cyclopropylthian-4-amine's specific thiopyran substituent will dictate its unique off-target profile, distinguishing it from aryl- or benzyl-cyclopropylamine analogs. Direct experimental data is currently lacking, positioning this compound as a valuable tool for interrogating these SAR relationships.

Epigenetics Cancer Research Drug Metabolism

N-cyclopropylthian-4-amine: Optimal Research and Industrial Application Scenarios Stemming from Differential Evidence


Scenario 1: High-Fidelity Medicinal Chemistry SAR Campaigns Exploring Novel MAO/LSD1 Polypharmacology

This compound is best deployed in medicinal chemistry programs that seek to systematically explore the structure-activity relationship (SAR) of the N-substituent on cyclopropylamine-mediated irreversible enzyme inhibition. The unique thiopyran ring offers a distinct chemotype compared to aryl or alkyl substituents, and the commercial availability of the compound in high purity (98%) and as a hydrochloride salt ensures that experiments begin with a well-defined chemical entity, minimizing confounding variables . Researchers can directly compare its MAO-A/B, LSD1, and CYP inhibition profiles against reference compounds like tranylcypromine and cis-N-benzyl-2-methoxycyclopropylamine to map the pharmacophore space and engineer desired selectivity [1].

Scenario 2: Synthesis of Advanced Chemical Probes and Fragment-Based Drug Discovery (FBDD) Libraries

N-cyclopropylthian-4-amine serves as a privileged fragment or building block for the synthesis of more complex, functionalized probes. The free amine provides a clear synthetic handle for further derivatization, such as amide bond formation or reductive amination. The presence of the sulfur atom in the thiopyran ring also offers a site for late-stage functionalization (e.g., oxidation to sulfoxide or sulfone) to modulate physicochemical properties like logP and polar surface area, which has been shown to be critical in optimizing lead compounds targeting the central nervous system .

Scenario 3: Chemical Biology Studies on the Mechanism of Irreversible Enzyme Inactivation

Given the established class-level mechanism of cyclopropylamines as suicide inactivators of flavin-dependent amine oxidases (MAO, LSD1) and heme-dependent CYP enzymes, N-cyclopropylthian-4-amine is an ideal tool compound for basic biochemical research. Investigators can use it to study the kinetics of inactivation, the formation of covalent adducts with the target enzyme's cofactor or active site residues, and the structural basis for the lack of LSD1 inhibition seen in some cis-cyclopropylamine analogs [1]. Its distinct structure provides a new chemical space within this well-studied mechanism, enabling deeper mechanistic insights.

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